molecular formula C22H23N3O3 B1392703 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid CAS No. 1243023-10-0

1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1392703
CAS No.: 1243023-10-0
M. Wt: 377.4 g/mol
InChI Key: FKTNJFQSWWWNMX-UHFFFAOYSA-N
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Description

  • The piperidine ring can be introduced via a nucleophilic substitution reaction.
  • Example: Reaction of the quinoxaline derivative with piperidine in the presence of a base such as sodium hydride.
  • Functionalization:

    • The final step involves the introduction of the carboxylic acid group.
    • Example: Oxidation of a methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions

    • Formation of the Quinoxaline Core:

      • The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
      • Example: Condensation of o-phenylenediamine with 1,2-diketone in the presence of acetic acid.

    Chemical Reactions Analysis

    Types of Reactions: 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    • Oxidation:

      • The methyl group can be oxidized to a carboxylic acid.
      • Common reagent: Potassium permanganate.
    • Reduction:

      • The ketone group can be reduced to an alcohol.
      • Common reagent: Sodium borohydride.
    • Substitution:

      • The benzyl group can undergo electrophilic substitution reactions.
      • Common reagent: Halogens (e.g., bromine).

    Major Products:

    • Oxidation of the methyl group yields the carboxylic acid derivative.
    • Reduction of the ketone group yields the corresponding alcohol.
    • Substitution reactions yield various halogenated derivatives.

    Scientific Research Applications

    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid has diverse applications in scientific research:

    • Chemistry:

      • Used as a building block for the synthesis of more complex molecules.
      • Studied for its unique reactivity and potential as a catalyst.
    • Biology:

      • Investigated for its potential as an antimicrobial agent.
      • Studied for its interactions with biological macromolecules.
    • Medicine:

      • Explored for its potential as a therapeutic agent in the treatment of various diseases.
      • Studied for its pharmacokinetic properties and bioavailability.
    • Industry:

      • Used in the development of new materials with specific properties.
      • Studied for its potential applications in the production of polymers and coatings.

    Mechanism of Action

    The mechanism of action of 1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    • Molecular Targets:

      • Binding to enzymes and inhibiting their activity.
      • Interacting with receptors and modulating their signaling pathways.
    • Pathways Involved:

      • Inhibition of microbial growth by targeting essential enzymes.
      • Modulation of inflammatory pathways through receptor interactions.

    Comparison with Similar Compounds

    • 3,4-Dihydroquinoxalin-2-ones: Known for their antiviral and anti-inflammatory activities.
    • Piperidine derivatives: Widely used in medicinal chemistry for their biological activity.
  • Uniqueness:

    • The combination of a quinoxaline core with a piperidine ring is relatively rare.
    • The presence of multiple functional groups allows for diverse reactivity and potential applications.
  • Properties

    IUPAC Name

    1-[4-[(4-methylphenyl)methyl]-3-oxoquinoxalin-2-yl]piperidine-4-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H23N3O3/c1-15-6-8-16(9-7-15)14-25-19-5-3-2-4-18(19)23-20(21(25)26)24-12-10-17(11-13-24)22(27)28/h2-9,17H,10-14H2,1H3,(H,27,28)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FKTNJFQSWWWNMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)N4CCC(CC4)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H23N3O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
    Reactant of Route 3
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
    Reactant of Route 4
    Reactant of Route 4
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
    Reactant of Route 5
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid
    Reactant of Route 6
    1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid

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